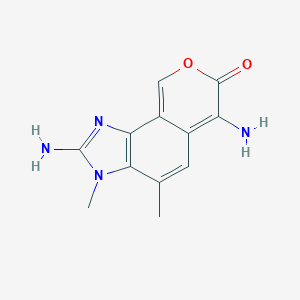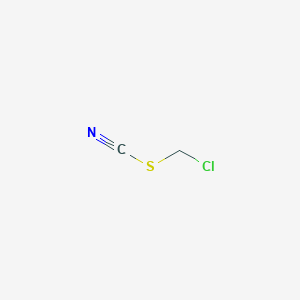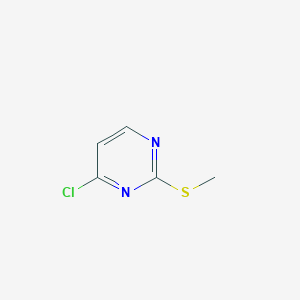
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole (DDO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDO is a member of the benzimidazole family of compounds and has a unique molecular structure that makes it a promising candidate for research in drug discovery, materials science, and other areas.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of certain bacterial and viral enzymes, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Effets Biochimiques Et Physiologiques
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been shown to inhibit the activity of certain bacterial and viral enzymes, leading to the inhibition of bacterial and viral growth.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has several advantages as a research tool. It is relatively easy to synthesize and has a unique molecular structure that makes it a promising candidate for research in drug discovery and materials science. However, 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole also has some limitations. It is a highly reactive compound that can be difficult to handle, and its synthesis requires careful attention to reaction conditions and purity of starting materials.
Orientations Futures
There are several future directions for research on 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. One area of interest is the development of new drugs based on the structure of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole. Researchers are also investigating the use of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole as a fluorescent probe for imaging applications. Additionally, there is ongoing research into the mechanism of action of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole and its potential applications in treating various diseases.
Méthodes De Synthèse
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole can be synthesized through a multistep process involving the reaction of 2,4-pentanedione and o-phenylenediamine in the presence of a catalyst. The resulting product is then subjected to further reactions to form the final compound. The synthesis of 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole is a complex process that requires careful attention to the reaction conditions and purity of the starting materials.
Applications De Recherche Scientifique
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. 2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
137027-51-1 |
|---|---|
Nom du produit |
2,6-Diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole |
Formule moléculaire |
C12H12N4O2 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2,6-diamino-3,4-dimethylpyrano[3,4-e]benzimidazol-7-one |
InChI |
InChI=1S/C12H12N4O2/c1-5-3-6-7(4-18-11(17)8(6)13)9-10(5)16(2)12(14)15-9/h3-4H,13H2,1-2H3,(H2,14,15) |
Clé InChI |
IYPSSTXPOKBOPU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
SMILES canonique |
CC1=CC2=C(C(=O)OC=C2C3=C1N(C(=N3)N)C)N |
Autres numéros CAS |
137027-51-1 |
Synonymes |
2,6-diamino-3,4-dimethyl-7-oxopyrano(4,3-g)benzimidazole DDOB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















